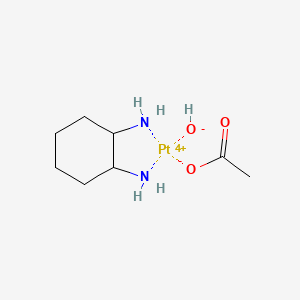![molecular formula C22H27ClO6 B13408282 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is a derivative of Empagliflozin, a medication primarily used to manage type 2 diabetes mellitus. Empagliflozin belongs to the class of sodium-glucose co-transporter-2 (SGLT-2) inhibitors, which work by preventing glucose reabsorption in the kidneys, thereby increasing glucose excretion through urine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves several key stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance production efficiency .
化学反応の分析
Types of Reactions
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to remove specific functional groups or modify the oxidation state of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
科学的研究の応用
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on SGLT-2 inhibition.
Biology: Researchers use it to investigate the biological pathways involved in glucose metabolism and renal function.
Medicine: It is studied for its potential therapeutic effects in managing diabetes and related complications.
Industry: The compound is explored for its potential use in developing new antidiabetic medications
作用機序
The mechanism of action of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves inhibiting the sodium-glucose co-transporter-2 (SGLT-2) in the kidneys. This inhibition prevents glucose reabsorption, leading to increased glucose excretion through urine. The compound has a high selectivity for SGLT-2 over other glucose transporters, which enhances its efficacy and reduces potential side effects .
類似化合物との比較
Similar Compounds
Empagliflozin: The parent compound, which also inhibits SGLT-2 but lacks the tetrahydrofuran and isopropyl modifications.
Canagliflozin: Another SGLT-2 inhibitor with a different chemical structure but similar mechanism of action.
Dapagliflozin: A structurally distinct SGLT-2 inhibitor with comparable therapeutic effects
Uniqueness
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and selectivity for SGLT-2. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other SGLT-2 inhibitors .
特性
分子式 |
C22H27ClO6 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-propan-2-yloxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H27ClO6/c1-12(2)28-16-6-3-13(4-7-16)9-15-10-14(5-8-17(15)23)22-21(27)20(26)19(25)18(11-24)29-22/h3-8,10,12,18-22,24-27H,9,11H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1 |
InChIキー |
CFQWCJRACYFFJS-BDHVOXNPSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
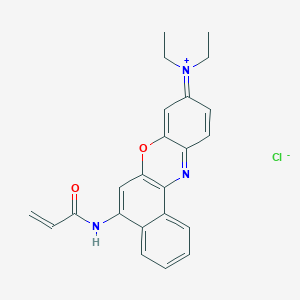
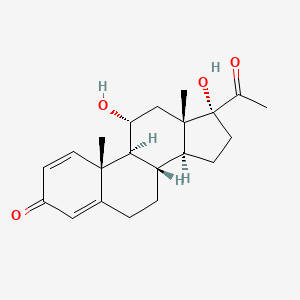
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)

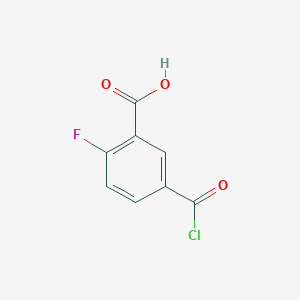
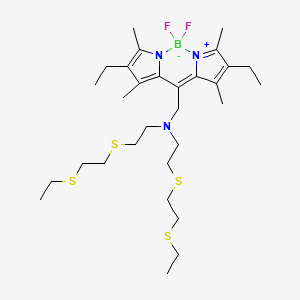
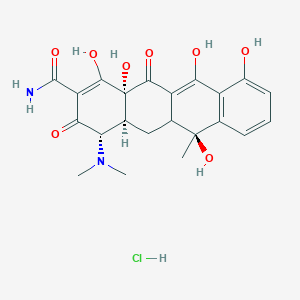
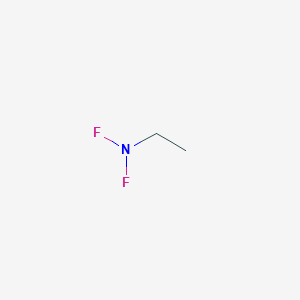
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
